molecular formula C8H18Se2 B3049355 Butyl diselenide CAS No. 20333-40-8

Butyl diselenide

Cat. No. B3049355
CAS RN: 20333-40-8
M. Wt: 272.2 g/mol
InChI Key: ARWXFTYBPFRIBM-UHFFFAOYSA-N
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Description

Butyl diselenide is an organoselenium compound . Organoselenium compounds are crucial molecules that are utilized extensively in diverse fields such as medicine, agriculture, catalysis, and organic materials . The incorporation of selenium atoms into organic molecules holds significant importance in synthetic chemistry .


Synthesis Analysis

The synthesis of Butyl diselenide involves various strategies. One efficient method for synthesis uses a diselenide-selenoester ligation (DSL)-deselenization strategy that rapidly generates a stable amide linkage between the two biomolecules . Another synthetic strategy involves the cyclization of dichalcogenides with alkenes and alkynes, direct selenylation/sulfuration of C−H/C−C/C−N bonds, visible-light-enabled seleno- and sulfur-bifunctionalization of alkenes/alkynes .


Chemical Reactions Analysis

Butyl diselenide can participate in various chemical reactions. For instance, it can be involved in electrochemically mediated selenium catalysis, electrochemical oxidation of diselenide coupling, and electrochemical oxidation tandem selenocyclization . It can also react with nucleophilic arylboronic acid to provide the arylated selenocysteine .

Scientific Research Applications

Synthesis and Characterization

Butyl diselenide and related compounds are primarily involved in the study of low-valent organoselenium compounds. For example, the synthesis of diselenide derivatives has been achieved by various routes, including lithiation and nucleophilic substitution methods. These processes facilitate the exploration of intramolecular interactions between chalcogen atoms and can result in unexpected products such as cyclic selenenate esters. These studies contribute significantly to the field of organoselenium chemistry, providing insights into the structural and chemical properties of these compounds (Zade et al., 2005).

Reactions with Organic Mercury Compounds

Butyl diselenide has been used in reactions with organic mercury compounds, offering a convenient method for synthesizing organic selenides and tellurides. This type of reaction is crucial for the development of various organic compounds and can be efficiently executed at different temperatures to yield specific products (Okamoto & Yano, 1971).

Organoselenium Catalysis

Butyl diselenide and its derivatives play a role in catalysis, particularly in the oxidation of organic phenylselenides. Studies have shown how these compounds can be oxidized to selenoxides and seleninic products, providing a deeper understanding of the mechanistic pathways involved in these reactions. Such insights are valuable for developing efficient catalysts in organic synthesis (Ribaudo et al., 2017).

Iron-Catalyzed Cyclization

In the realm of synthetic chemistry, butyl diselenide has been used in iron-catalyzed cyclization reactions. This process has been employed for the preparation of various heterocyclic compounds, demonstrating the versatility of butyl diselenide in facilitating complex chemical transformations (Casola et al., 2015).

Oxidation Reactions

Butyl diselenide is also involved in oxidation reactions, such as the oxidation of alcohol with tert-butyl hydroperoxide. These reactions, catalyzed by diselenides, are significant for the synthesis of various organic compounds, highlighting the role of butyl diselenide in organic synthesis (Shimizu & Kuwajima, 1979).

properties

IUPAC Name

1-(butyldiselanyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Se2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWXFTYBPFRIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Se][Se]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174242
Record name Butyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl diselenide

CAS RN

20333-40-8
Record name Dibutyl diselenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20333-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl diselenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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